molecular formula C28H30FN7O3S B2800089 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide CAS No. 1020048-28-5

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide

Cat. No. B2800089
CAS RN: 1020048-28-5
M. Wt: 563.65
InChI Key: IOXKFHINTCADHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized from its constituent parts. It would include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. It could include things like its reactivity, what types of reactions it undergoes, and what products are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute an important class of compounds in medicinal chemistry due to their broad spectrum of biological activities. These heterocyclic compounds have been found in more than 200 naturally occurring alkaloids and have inspired the synthesis of novel derivatives with enhanced bioactivity. Research indicates that quinazoline and its derivatives show promise in combating antibiotic resistance, highlighting their potential in developing new antimicrobial agents (Tiwary et al., 2016).

Triazole and Pyrazole Hybrids in Antifungal Development

Hybrid molecules incorporating 1,2,3-triazole and pyrazole scaffolds have demonstrated significant antifungal activity. Such hybrids are considered judicious strategies for developing new antifungal candidates aimed at addressing drug-sensitive and drug-resistant infections. This suggests a potential research direction in exploring the compound for antifungal applications, leveraging the structural motifs of triazoles and pyrazoles (Geronikaki, 2021).

Optoelectronic Applications of Quinazoline Derivatives

Quinazolines have been extensively researched for their applications in electronic devices, highlighting the versatility of quinazoline derivatives beyond pharmaceuticals. They are utilized in creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This indicates potential research pathways in materials science for the compound (Lipunova et al., 2018).

Mechanism of Action

If the compound is a drug or a catalyst, this would involve studying how it interacts with other molecules to produce its effect .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards. It could also include looking at how to safely handle and dispose of the compound .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN7O3S/c1-6-24(27(37)30-19-9-7-18(29)8-10-19)40-28-31-21-15-23(39-5)22(38-4)14-20(21)26-32-25(34-36(26)28)11-12-35-17(3)13-16(2)33-35/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKFHINTCADHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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